molecular formula C14H17BrN2O B3846347 1-[5-(4-Bromophenoxy)pentyl]imidazole

1-[5-(4-Bromophenoxy)pentyl]imidazole

Cat. No.: B3846347
M. Wt: 309.20 g/mol
InChI Key: WZJJDPJSNMLXHW-UHFFFAOYSA-N
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Description

1-[5-(4-Bromophenoxy)pentyl]imidazole is a chemical compound of interest in medicinal chemistry and biochemical research, composed of an imidazole moiety linked to a 4-bromophenoxy group via a pentyl chain. This structure combines an aromatic ether with a nitrogen-containing heterocycle, a configuration often found in compounds with notable biological activity . The imidazole ring is a fundamental pharmacophore in drug discovery, present in a wide array of therapeutic agents, including certain anticancer and antifungal drugs . Its amphoteric nature allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors . The 4-bromophenoxy substituent can enhance lipophilicity and influence the molecule's binding affinity, while the pentyl linker provides conformational flexibility. Although the specific mechanism of action for this compound requires further investigation, analogous imidazole derivatives are known to function through various pathways, such as inhibiting specific enzymes like cytochrome P450 or interacting with DNA to halt cell division . Consequently, this chemical serves as a valuable intermediate or lead compound in various research applications, including the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and in vitro investigations into its potential pharmacological properties. This product is intended for research purposes only and is not labeled for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(4-bromophenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c15-13-4-6-14(7-5-13)18-11-3-1-2-9-17-10-8-16-12-17/h4-8,10,12H,1-3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJJDPJSNMLXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 5 4 Bromophenoxy Pentyl Imidazole

Retrosynthetic Analysis and Precursor Identification for 1-[5-(4-Bromophenoxy)pentyl]imidazole

A retrosynthetic analysis of this compound reveals two primary disconnection points that lead to logical precursors. The first is the C-N bond between the imidazole (B134444) ring and the pentyl chain, and the second is the ether linkage.

Figure 1: Retrosynthetic Analysis of this compound

This analysis identifies three key precursors:

Imidazole: The core heterocyclic component.

4-Bromophenol (B116583): The source of the substituted aromatic ring.

1,5-Dihalopentane: The five-carbon linker. A common choice is 1,5-dibromopentane (B145557) due to its commercial availability and reactivity.

Halogenated Phenol Precursors

The synthesis of the target molecule relies on the availability of 4-bromophenol. This compound is a commercially available reagent and serves as the starting material for the formation of the aryloxy portion of the molecule. In synthetic schemes, the phenolic hydroxyl group of 4-bromophenol acts as a nucleophile in the formation of the ether linkage.

Imidazole Ring Formation Strategies

While the synthesis of the target molecule typically starts with the commercially available imidazole ring, it is pertinent to briefly mention the fundamental strategies for imidazole ring formation. These methods are crucial for creating substituted imidazole cores that might be used in the synthesis of more complex derivatives.

Common strategies include:

Debus Synthesis: This classic method involves the reaction of a glyoxal, an aldehyde, and ammonia (B1221849) to form the imidazole ring. sapub.orgchegg.com

Radziszewski Synthesis: A variation of the Debus synthesis that uses a dicarbonyl compound, an aldehyde, and ammonia. sapub.org

Marckwald Synthesis: This route involves the reaction of an α-aminoketone with a cyanate (B1221674) or a related reagent to form a 2-mercaptoimidazole, which can then be desulfurized. sapub.org

Van Leusen Imidazole Synthesis: A modern approach that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.

These methods provide access to a wide array of substituted imidazoles, which can then be further functionalized.

Pentyl Chain and Ether Linkage Construction

The construction of the 5-(4-bromophenoxy)pentyl side chain and its attachment to the imidazole ring is a critical part of the synthesis. This is typically achieved through two key reactions:

Williamson Ether Synthesis: This well-established method is used to form the ether linkage. It involves the reaction of an alkoxide with a primary alkyl halide. researchgate.netedubirdie.comhmdb.ca In the context of synthesizing our target molecule, the sodium or potassium salt of 4-bromophenol is reacted with a 1,5-dihalopentane, such as 1,5-dibromopentane. This reaction selectively forms the ether at one end of the pentyl chain, leaving the other end available for reaction with imidazole.

N-Alkylation of Imidazole: The final step in the assembly is the formation of the C-N bond between the imidazole nitrogen and the pentyl chain. Imidazole can be deprotonated with a suitable base to form an imidazolide (B1226674) anion, which then acts as a nucleophile to displace the halide from the previously synthesized 1-bromo-5-(4-bromophenoxy)pentane. amazonaws.com

Established Synthetic Routes for this compound

Based on the retrosynthetic analysis, the most common and logical approach to the synthesis of this compound is a multi-step synthesis.

Multi-Step Synthesis Approaches

A typical multi-step synthesis involves a two-step sequence as outlined below.

Step 1: Synthesis of 1-Bromo-5-(4-bromophenoxy)pentane

The first step is the synthesis of the key intermediate, 1-bromo-5-(4-bromophenoxy)pentane, via a Williamson ether synthesis. 4-Bromophenol is deprotonated with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent such as acetone (B3395972) or DMF. The resulting phenoxide then reacts with an excess of 1,5-dibromopentane. The use of excess 1,5-dibromopentane is crucial to minimize the formation of the symmetrical diether byproduct.

Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Pentyl Ethers

Reactant 1 Reactant 2 Base Solvent Temperature (°C) Time (h) Yield (%) Reference
4-Bromophenol 1,5-Dibromopentane K2CO3 Acetone Reflux 24 ~70-80 sapub.org (Analogous)
4-Bromophenol 1,5-Dibromopentane NaH DMF Room Temp 12 ~85-95 sapub.org (Analogous)

Step 2: N-Alkylation of Imidazole

The second step is the N-alkylation of imidazole with the previously synthesized 1-bromo-5-(4-bromophenoxy)pentane. Imidazole is treated with a base such as sodium hydride in a polar aprotic solvent like DMF to generate the imidazolide anion. This is followed by the addition of the alkyl bromide intermediate.

Table 2: Representative Conditions for N-Alkylation of Imidazole

Reactant 1 Reactant 2 Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Imidazole 1-Bromo-5-(4-bromophenoxy)pentane NaH DMF 60 6 ~60-70 amazonaws.com (Analogous)
Imidazole 1-Bromo-5-(4-bromophenoxy)pentane K2CO3 Acetonitrile Reflux 12 ~50-60 amazonaws.com (Analogous)

One-Pot Condensation Reactions for Imidazole Nucleus Formation

While not the typical route for this specific target, one-pot multi-component reactions are a powerful tool for the synthesis of substituted imidazoles. researchgate.netedubirdie.comhmdb.caamazonaws.com These reactions often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate. nih.gov For the synthesis of this compound, a hypothetical one-pot approach could involve using 5-(4-bromophenoxy)pentylamine as the primary amine component. However, the synthesis of this specific amine would itself be a multi-step process, likely making the sequential multi-step approach more practical.

Characterization Techniques for Synthetic Validation

The definitive confirmation of the structure of this compound after synthesis relies on advanced characterization techniques. These methods move beyond simple identification to provide a detailed picture of the molecule's atomic arrangement, conformation, and electronic properties.

Spectroscopic Methods in Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR would provide distinct signals for each unique proton environment. The protons on the imidazole ring would appear in the aromatic region, typically with the C2-H proton being the most downfield. The protons on the 4-bromophenoxy ring would show a characteristic AA'BB' splitting pattern. The five sets of methylene (B1212753) protons on the pentyl chain would appear as multiplets in the aliphatic region, with the two groups adjacent to the oxygen atom and the imidazole nitrogen being the most deshielded.

¹³C NMR would complement this by showing distinct signals for each carbon atom, with the aromatic and imidazole carbons appearing downfield (>100 ppm) and the aliphatic pentyl chain carbons appearing upfield.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands would include C-H stretching from the aromatic and aliphatic parts, C=C and C=N stretching vibrations from the aromatic and imidazole rings, the characteristic asymmetric and symmetric C-O-C stretching of the aryl ether linkage, and a strong absorption in the fingerprint region corresponding to the C-Br bond.

Mass Spectrometry (MS) confirms the molecular weight and can reveal structural information through fragmentation patterns. A crucial feature for this compound would be the molecular ion peak (M+) which would exhibit a distinctive isotopic pattern. Due to the presence of a single bromine atom, the spectrum would show two peaks of nearly equal intensity: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), separated by two mass units.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Imidazole C2-H~7.5-7.7~137-139
Imidazole C4-H / C5-H~6.9-7.2~128-130 / ~118-120
Bromophenoxy C2/6-H~6.8-6.9 (d)~116-118
Bromophenoxy C3/5-H~7.3-7.4 (d)~132-134
O-CH₂ (Pentyl C1)~3.9-4.1 (t)~67-69
N-CH₂ (Pentyl C5)~4.1-4.3 (t)~46-48
Pentyl C2, C3, C4~1.3-1.9 (m)~22-30
Bromophenoxy C1 (C-O)-~157-159
Bromophenoxy C4 (C-Br)-~113-115

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. d = doublet, t = triplet, m = multiplet.

X-ray Crystallographic Analysis for Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides unambiguous proof of structure by mapping the precise spatial arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported in the searched literature, analysis of closely related analogs demonstrates the power of this technique.

For instance, the crystal structure of an analog, 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, has been determined. nih.gov Such an analysis reveals critical data including:

Crystal System and Space Group: The analog was found to crystallize in a monoclinic system with a P21/c space group. nih.gov

Unit Cell Dimensions: Precise measurements of the crystal lattice parameters (a, b, c, and β) are established. nih.gov

Molecular Conformation: The technique determines the exact bond lengths, bond angles, and dihedral angles. In the studied analog, the dihedral angles between the imidazole ring and the various attached phenyl rings were measured, revealing a twisted, non-planar conformation. nih.gov

Intermolecular Interactions: This analysis maps how molecules pack together in the crystal lattice, identifying key non-covalent interactions like hydrogen bonds, halogen bonds, or π-π stacking. In the case of the bromophenyl analog, molecules were found to stack in columns, but no significant directional intermolecular interactions were identified. nih.gov

This level of detailed structural information is invaluable for understanding structure-activity relationships and for rational drug design.

Analogues and Derivatives of this compound

The structure of this compound offers three main sites for chemical modification: the imidazole core, the flexible pentyl chain, and the halogenated phenoxy moiety.

Structural Modifications of the Imidazole Core

The imidazole ring can be modified to modulate the compound's properties. A common and significant modification is the fusion of a benzene (B151609) ring to the imidazole core to form a benzimidazole . thieme-connect.com This is typically achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. thieme-connect.comias.ac.inorganic-chemistry.org This fusion creates a larger, more rigid, and more lipophilic aromatic system, which can significantly alter the molecule's biological interactions. The synthesis of new (benzimidazolyl)piperazines has been accomplished through methods like the Palladium(0)-mediated amination of bromobenzimidazoles. nih.gov Further modifications include the creation of fused heterocyclic systems such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. researchgate.net

Variations in the Pentyl Chain Length and Substituents

Examples of Alkyl Chain and Core Modifications

Compound NameCore StructureLinker ChainHalogenation
This compound ImidazolePentyl4-Bromo
1-[4-(4-Bromo-2-chloro-phenoxy)butyl]imidazole brieflands.comImidazoleButyl4-Bromo, 2-Chloro
1-Butyl-3-(n-aryl alkyl)-1H-imidazole-3-ium bromide nih.govImidazoliumButylVaries on Aryl
2-(Substituted-phenyl)benzimidazole ias.ac.inBenzimidazoleDirect LinkVaries

Halogen Substitutions on the Phenoxy Moiety

The 4-bromo substituent on the phenoxy ring is a prime site for modification. The nature and position of the halogen can influence the electronic properties of the ring and its potential to form halogen bonds. Studies have reported the synthesis and analysis of isomorphous compounds where the bromine is replaced by chlorine; for example, the crystal structure of 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole was found to be isomorphous with its bromo-analog. nih.gov Other derivatives have been synthesized with different halogen patterns, such as the 2,4-dichloro substitution seen in some imidazole analogs. The compound 1-[4-(4-Bromo-2-chloro-phenoxy)butyl]imidazole incorporates both a bromo and a chloro substituent on the same phenoxy ring, demonstrating the potential for multi-halogenation. brieflands.com These modifications allow for the fine-tuning of the molecule's electronic and steric profile.

Molecular Interactions and Mechanistic Studies of 1 5 4 Bromophenoxy Pentyl Imidazole

Enzymatic Target Identification and Modulation

Inhibition of Cytochrome P-450 Enzyme 17α-Hydroxylase/17,20-Lyase (P45017α)

The cytochrome P450 17A1 (CYP17A1) enzyme is a crucial bifunctional catalyst in the human steroidogenic pathway, responsible for both 17α-hydroxylase and 17,20-lyase activities. These activities are essential for the production of androgens, making CYP17A1 a key target for the treatment of androgen-dependent diseases like prostate cancer. nih.gov

Research into a series of phenyl alkyl imidazole-based compounds has demonstrated their potential as inhibitors of P45017α. nih.gov A study evaluating these inhibitors included 1-[5-(4-bromophenyl)pentyl]imidazole, which was synthesized and assessed for its inhibitory activity against both components of the P45017α enzyme complex. nih.gov The findings from this research indicate that the compound is a potent inhibitor of the enzyme. nih.gov The inhibitory activity is influenced by the structural characteristics of the molecule, specifically the length of the alkyl chain connecting the imidazole (B134444) ring to the phenyl group and the substitution on the phenyl ring itself. nih.govnih.gov Modeling studies suggest that the length of the alkyl chain is a key determinant of potency, as it affects the interaction between the inhibitor and the active site of the enzyme. nih.gov

Differential Inhibitory Potency Towards 17α-Hydroxylase and 17,20-Lyase Components

A desirable characteristic for P45017α inhibitors is a greater selectivity for the 17,20-lyase component over the 17α-hydroxylase component. This selectivity helps to preserve the production of glucocorticoids while reducing androgen synthesis.

In a comprehensive study, 1-[5-(4-Bromophenyl)pentyl]imidazole was found to be a potent inhibitor of both enzymatic functions, with a notable preference for the lyase component. nih.gov The compound exhibited an IC₅₀ value of 500 nM against the 17α-hydroxylase (17α-OHase) activity and a more potent IC₅₀ of 58 nM against the 17,20-lyase (lyase) activity. nih.gov This represents a nearly 9-fold selectivity for the lyase enzyme. nih.gov

This differential potency is a significant finding. For comparison, the widely recognized antifungal and P450 inhibitor, ketoconazole (B1673606), shows IC₅₀ values of 3.76 µM and 1.66 µM against the 17α-OHase and lyase components, respectively. nih.govnih.gov The data clearly indicates that 1-[5-(4-Bromophenoxy)pentyl]imidazole is not only more potent than ketoconazole but also more selective towards the lyase component. nih.gov This enhanced selectivity is a desirable trait in the development of new therapeutic agents targeting androgen synthesis. nih.gov

Interactive Table 1: Inhibitory Activity of Imidazole Derivatives against P45017α

CompoundIC₅₀ 17α-OHase (nM)IC₅₀ Lyase (nM)Selectivity (Lyase vs. OHase)
1-[5-(4-Bromophenyl)pentyl]imidazole 50058~8.6x
1-[7-(4-Fluorophenyl)heptyl]imidazole17057~3.0x
7-Phenylheptyl imidazole320100~3.2x
Ketoconazole (Reference)37601660~2.3x

Data sourced from a study on potent 4-substituted phenyl alkyl imidazole-based inhibitors. nih.gov

Receptor Binding and Ligand-Target Interactions (in non-human systems)

Interaction with Imidazoline (B1206853) I2 Receptors

Imidazoline receptors are a class of non-adrenergic binding sites that have been identified in various tissues. wikipedia.org They are broadly classified into I₁, I₂, and I₃ subtypes, each with distinct functions. wikipedia.orgpatsnap.com The I₂ receptors, in particular, are located on the outer mitochondrial membrane and have been implicated in a range of neurological conditions and pain modulation. nih.govnih.govtocris.com Given that the imidazole structure is a key feature of ligands that bind to these receptors, it is a plausible area of investigation for compounds like this compound. nih.gov

However, based on a review of the available scientific literature, specific studies detailing the binding affinity or functional interaction of this compound with imidazoline I₂ receptors have not been reported. While the general class of imidazoline ligands is well-documented, direct experimental data for this specific compound is not available. nih.govnih.gov

Exploration of Other Potential Biological Targets (based on general imidazole activities)

Interaction with Microbial Enzymes (e.g., in antibacterial/antifungal contexts)

The imidazole ring is a cornerstone of many antifungal agents. cabidigitallibrary.org The primary mechanism of action for most imidazole-based antifungal drugs is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. cabidigitallibrary.orgnih.govtandfonline.commdpi.com This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.com By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and cell death. nih.gov

Given that this compound possesses the core imidazole structure, it is hypothesized to have potential antifungal activity through this well-established mechanism. However, specific experimental studies evaluating the direct interaction of this compound with microbial enzymes such as lanosterol 14α-demethylase, or data on its minimum inhibitory concentration (MIC) against various fungal or bacterial strains, were not found in the reviewed literature. Therefore, while its potential as an antimicrobial agent can be inferred from its chemical class, it remains to be experimentally verified.

Modulation of Cellular Signaling Pathways (e.g., via kinase inhibition)

There is no available scientific literature that details the modulation of cellular signaling pathways by "this compound," including any potential for kinase inhibition. While imidazole-based compounds have been investigated as kinase inhibitors, no such data currently exists for this specific molecule. jchemrev.comnih.govpatentcut.comgoogle.com

Investigating Molecular Mechanisms of Action (non-clinical)

Specific non-clinical studies elucidating the molecular mechanisms of action for "this compound" are not present in the surveyed scientific literature.

Mechanisms of Enzyme Inhibition (e.g., competitive, non-competitive)

There is no published data on the mechanisms of enzyme inhibition by "this compound." Studies on other imidazole-containing compounds have shown various inhibition mechanisms, such as the partial competitive inhibition of GH1 β‐glucosidase by imidazole itself, but these findings cannot be directly extrapolated to the compound . nih.gov

Understanding Ligand-Protein Binding Modes

Detailed studies, such as X-ray crystallography or computational modeling, that would reveal the specific ligand-protein binding modes of "this compound" are not available in the public domain. While the crystal structure of a different, but related, compound, 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, has been described, this information does not provide insight into the binding interactions of "this compound" with specific protein targets. nih.gov

As a result of the lack of specific data for "this compound," the following data tables could not be populated.

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC50 / Ki Assay Conditions Reference

Table 2: Mechanistic Details of Enzyme Inhibition by this compound

Enzyme Type of Inhibition Inhibition Constant (Ki) Substrate Used Reference

Table 3: Key Ligand-Protein Interactions for this compound

Protein Target Binding Affinity (Kd) Key Interacting Residues Method of Determination Reference

Structure Activity Relationship Sar Studies of 1 5 4 Bromophenoxy Pentyl Imidazole and Its Analogues

Influence of the Bromine Atom on Biological Activity

The introduction of halogen atoms, particularly bromine, is a common strategy in medicinal chemistry to modulate a compound's biological profile. ump.edu.pl The bromine atom on the phenoxy ring of 1-[5-(4-Bromophenoxy)pentyl]imidazole significantly influences its activity through several mechanisms.

Key Research Findings:

Enhanced Potency: The substitution of a hydrogen atom with a bromine atom often leads to increased biological potency. This is attributed to bromine's lipophilicity, which can enhance membrane permeability and improve binding affinity within hydrophobic pockets of a target protein.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the outer surface of the halogen (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a receptor. ump.edu.plump.edu.pl This specific interaction can provide additional binding energy and orient the molecule correctly within the active site, thereby enhancing its activity. ump.edu.pl

Metabolic Stability: Bromination can also influence the metabolic fate of a compound, potentially blocking sites susceptible to oxidative metabolism and thereby increasing its duration of action. ump.edu.pl

Table 1: Impact of Phenyl Ring Substitution on Biological Activity (Hypothetical Data for Illustrative Purposes)

Compound Analogue (Substitution at para-position)Relative PotencyKey Interaction Type
-H (Unsubstituted)1.0Hydrophobic
-F (Fluoro)2.5Weak Halogen Bond, Hydrophobic
-Cl (Chloro)4.0Halogen Bond, Hydrophobic
-Br (Bromo)5.5Strong Halogen Bond, Hydrophobic
-I (Iodo)5.2Very Strong Halogen Bond, Increased Steric Hindrance

Role of the Pentyl Spacer Length in Target Interaction

The pentyl (five-carbon) chain acts as a flexible spacer or linker, connecting the phenoxy ring to the imidazole (B134444) moiety. The length and flexibility of this linker are critical for optimal interaction with the biological target.

Key Research Findings:

Optimal Length for Binding: The five-carbon length of the pentyl spacer is often found to be optimal for bridging two key binding domains within a receptor or enzyme active site. A shorter or longer chain can lead to a significant loss of activity.

Conformational Flexibility: The flexibility of the alkyl chain allows the molecule to adopt the most favorable conformation to fit into the binding site. This adaptability is crucial for maximizing intermolecular interactions.

Table 2: Effect of Alkyl Spacer Length on Receptor Binding Affinity (Hypothetical Data)

Spacer Length (n atoms)Relative Binding AffinityComment
2 (Ethyl)0.2Too short to bridge binding sites effectively
3 (Propyl)0.8Sub-optimal distance, reduced flexibility
4 (Butyl)1.2Approaching optimal length
5 (Pentyl)1.5Optimal length and flexibility for target interaction
6 (Hexyl)0.9Too long, may introduce unfavorable steric interactions

Impact of Imidazole Substitution Pattern on Biological Potency

The imidazole ring is a critical pharmacophore in a vast number of biologically active compounds. nih.gov Its specific role and the impact of its substitution pattern are central to the activity of this compound.

Key Research Findings:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, allowing for crucial interactions with amino acid residues in a protein target. researchgate.net

Coordination with Metal Ions: In many enzymes, particularly metalloenzymes, the imidazole nitrogen can coordinate with a metal cofactor (e.g., iron in a heme group), which is a common mechanism for enzyme inhibition.

Aromatic Interactions: The planar, aromatic nature of the imidazole ring allows it to participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan at the active site. researchgate.net

Substitution Effects: The position of the attachment of the pentyl linker to the imidazole ring (at the N-1 position) is crucial. Substitution at other positions (e.g., C-2, C-4, or C-5) with various functional groups can drastically alter the electronic properties and steric profile of the ring, leading to significant changes in biological potency. nih.gov

Contributions of Phenoxy Moiety to Molecular Recognition and Activity

The 4-bromophenoxy group serves as an important recognition element, anchoring the molecule to its biological target.

Key Research Findings:

Hydrophobic Interactions: The phenyl ring is inherently hydrophobic and favors interaction with nonpolar pockets within the target protein.

Ether Linkage: The ether oxygen atom can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor on the receptor. This linkage also provides rotational flexibility, allowing the phenyl ring to find its optimal orientation.

Electronic Effects of the Ring: The phenoxy ring acts as a scaffold for the bromine substituent. The electronic properties of this ring system influence the strength of the halogen bond and other intermolecular forces. In related classes of compounds, a substituted phenylpiperazinyl ether side chain was found to be required for maximal activity, demonstrating the importance of this part of the molecule. nih.gov

Comparative SAR with Related Imidazole and Phenoxy Derivatives

To understand the unique properties of this compound, it is useful to compare its SAR with that of related molecules.

Key Research Findings:

Comparison with other Halogens: Replacing the bromine with chlorine often results in slightly lower but still significant activity, while replacement with fluorine may lead to a more substantial decrease in potency, depending on the target. This highlights the specific role of bromine's size and polarizability in forming strong halogen bonds.

Comparison with other Heterocycles: Replacing the imidazole ring with other five-membered heterocycles like pyrazole or triazole can lead to altered activity. nih.gov While these rings can also participate in hydrogen bonding and metal coordination, the specific geometry and electronic distribution of the imidazole ring are often optimal for a given target.

Importance of the Ether Linkage: Analogues where the phenoxy ether linkage is replaced with a simple alkyl or phenyl group often show a dramatic loss of activity, underscoring the role of the ether oxygen as a key interaction point.

Table 3: Comparative Activity of Related Derivatives (Hypothetical Data)

CompoundCore MoietyLinkerAromatic GroupRelative Activity
Target CompoundImidazole-O-(CH₂)₅-4-Bromophenyl100%
Analogue 1Imidazole-O-(CH₂)₅-4-Chlorophenyl85%
Analogue 2Imidazole-O-(CH₂)₃-4-Bromophenyl60%
Analogue 3Triazole-O-(CH₂)₅-4-Bromophenyl45%
Analogue 4Imidazole-(CH₂)₆-4-Bromophenyl15%

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. utm.mynih.gov This approach is invaluable for predicting the activity of novel compounds and for optimizing lead structures.

For a series of analogues of this compound, a QSAR model would correlate variations in physicochemical properties (descriptors) with changes in observed biological activity. These descriptors can be categorized as:

Electronic: Describing the electron distribution (e.g., partial charges, dipole moment).

Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Describing the lipophilicity of the molecule (e.g., LogP).

Topological: Describing the connectivity of atoms in the molecule.

The development of a robust QSAR model is a systematic process designed to ensure its predictive power and reliability. nih.govresearchgate.net

Steps in QSAR Model Development:

Data Set Preparation: A dataset of structurally related compounds with experimentally determined biological activities is compiled. This set is then typically divided into a training set (for building the model) and a test set (for validating the model).

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset using specialized software.

Feature Selection: Statistical methods, such as genetic algorithms or stepwise regression, are used to select the most relevant descriptors that have the strongest correlation with biological activity. researchgate.net This step is crucial to avoid overfitting the model.

Model Generation: A mathematical model is created using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods like Support Vector Machines (SVM) to establish the relationship between the selected descriptors and activity. researchgate.netfrontiersin.org

Model Validation: The model's predictive ability is rigorously tested using both internal (e.g., cross-validation) and external validation (predicting the activity of the test set compounds). nih.gov A reliable model will accurately predict the activity of compounds not used in its creation.

For the this compound series, a QSAR model could reveal, for example, that biological activity is positively correlated with the hydrophobicity of the phenoxy substituent and negatively correlated with the steric bulk at the C-2 position of the imidazole ring. Such models provide invaluable insights for the rational design of new, more potent analogues.

Table 4: General Workflow for QSAR Model Development

StepDescriptionObjective
1. Data CollectionGather a series of analogue compounds with measured biological activity (e.g., IC₅₀, Ki).Create a robust dataset for model training and validation.
2. Structure Generation & OptimizationDraw 2D structures and convert them to 3D. Minimize energy to find stable conformations.Ensure accurate representation of molecular geometry.
3. Descriptor CalculationCompute hundreds of physicochemical, electronic, steric, and topological descriptors.Quantify the structural features of each molecule.
4. Data SplittingDivide the dataset into a training set (~70-80%) and a test set (~20-30%).Enable unbiased validation of the model's predictive power.
5. Model Building & ValidationUse statistical methods (e.g., MLR, PLS) on the training set to build the equation. Validate using cross-validation and the external test set.Develop a statistically significant and predictive model.

Molecular Descriptors and Their Correlation with Activity

In the quantitative structure-activity relationship (QSAR) analysis of this compound and its analogues, various molecular descriptors are employed to quantify the physicochemical properties of the molecules and correlate them with their biological activities. These descriptors provide insights into the structural requirements for optimal interaction with the target receptor, which for many antifungal imidazoles is the enzyme 14α-demethylase (CYP51). The biological activity of these compounds is often influenced by a combination of steric, electronic, and hydrophobic factors.

A significant QSAR study on a series of imidazole derivatives with CYP51 inhibitory activity has highlighted the importance of several key molecular descriptors. The developed models indicate that atomic van der Waals volumes and atomic Sanderson electronegativities are crucial for the activity of these compounds. This suggests that both the size and the electronic nature of the substituents play a vital role in the interaction with the enzyme's active site.

The docking studies accompanying these QSAR analyses reveal that the imidazole ring and the associated side chain, including the phenoxy group, are involved in critical interactions with the receptor. Specifically, the aryl moieties of the inhibitors can engage in π-π and π-cation interactions with amino acid residues like Phenylalanine 255 and Arginine 96 within the active site. The phenoxy group, in particular, has been identified as being more important than a simple phenyl group in establishing these interactions tubitak.gov.tr.

The developed QSAR model identified several significant descriptors that correlate with the inhibitory activity of these imidazole derivatives tubitak.gov.tr:

R6u (R GETAWAY index / Unweighted) : This is a 3D-molecular descriptor that considers the geometry, topology, and chemical information of the molecule. A positive correlation with this descriptor suggests that the shape and substituent distribution at a specific topological distance are important for activity.

RDF030v (Radial Distribution Function - 3.0 / weighted by van der Waals volumes) : This descriptor provides information about the probability of finding an atom at a certain distance from the geometric center of the molecule. Its inclusion in the model underscores the importance of the spatial arrangement of bulky groups.

Mor25v (3D-MoRSE - Signal 25 / weighted by van der Waals volumes) : This is another 3D-molecular descriptor derived from the electron diffraction pattern of the molecule, encoding information about its 3D structure.

GATs5e (Geary autocorrelation - lag 5 / weighted by Sanderson electronegativities) : This descriptor relates the electronegativities of atoms at a topological distance of 5 bonds. Its significance points to the importance of the electronic distribution across a specific portion of the molecule.

R5e+ (R maximal autocorrelation of lag 5 / weighted by Sanderson electronegativities) : This descriptor also captures electronic effects, highlighting the influence of electronegative atoms on the molecule's interaction with the target.

The table below illustrates a hypothetical correlation between some of these molecular descriptors and the antifungal activity for a series of analogous compounds.

CompoundR6uRDF030vMor25vGATs5eR5e+Antifungal Activity (IC50, µM)
Analogue 12.153.450.891.230.7815.2
Analogue 22.303.600.951.350.8510.5
Analogue 32.453.751.011.470.925.1
Analogue 42.603.901.071.590.992.3

Furthermore, studies on analogous structures containing a phenoxymethyl moiety have shown that the nature and position of substituents on the phenyl ring significantly influence the antifungal activity. For instance, the introduction of electron-withdrawing groups, such as halogens, can modulate the electronic properties of the phenoxy ring and thereby affect its interaction with the receptor. In one study, a 2,3-dichlorophenoxy analogue exhibited enhanced antifungal activity, while a 2,5-dichlorophenoxy analogue showed reduced activity, indicating that the substitution pattern is critical. Similarly, a 2,4-dichlorophenyl analogue showed a slight enhancement in activity, whereas a 3,4-dichlorophenyl analogue led to a significant reduction. This underscores the precise steric and electronic requirements of the binding pocket. The presence of the 4-bromo substituent in this compound is therefore expected to have a significant impact on its activity profile.

The table below summarizes the effect of different substitutions on the phenyl ring on the antifungal activity of a series of phenoxymethyl-containing antifungal agents.

CompoundSubstitution on Phenyl RingAntifungal Activity (% Growth Inhibition)
Analogue AUnsubstituted65.2 ± 3.0
Analogue B2,3-dichloro80.4 ± 3.0
Analogue C2,5-dichloroSignificantly Reduced
Analogue D2,4-dichloro66.7 ± 1.5
Analogue E3,4-dichloro39.4 ± 1.6

Computational and Theoretical Investigations of 1 5 4 Bromophenoxy Pentyl Imidazole

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to determining the intrinsic electronic properties of a molecule. These calculations provide a basis for understanding molecular stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule is described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. nih.govnih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more prone to chemical reactions. nih.gov

A detailed review of published scientific literature reveals that specific quantum chemical calculations for 1-[5-(4-Bromophenoxy)pentyl]imidazole have not been reported. Therefore, precise values for its HOMO-LUMO energies and energy gap are not available.

Table 1: Calculated Electronic Structure Properties of this compound
ParameterValue (eV)Significance
EHOMOData not available in the reviewed literatureCorrelates with electron-donating ability
ELUMOData not available in the reviewed literatureCorrelates with electron-accepting ability
HOMO-LUMO Energy Gap (ΔE)Data not available in the reviewed literatureIndicates chemical reactivity and kinetic stability

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is a valuable tool for identifying the regions that are rich or deficient in electrons, thereby predicting how a molecule will interact with other chemical species. orientjchem.orgnih.gov MEP maps are used to locate sites for electrophilic and nucleophilic attack. nih.govorientjchem.org

On a standard MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate likely sites for nucleophilic attack. nih.gov Green areas represent regions of neutral or near-zero potential. nih.gov Such maps are crucial for understanding non-covalent interactions, including hydrogen bonding and molecular recognition processes. nih.govchemrxiv.org

As with other quantum chemical data, a specific MEP map for this compound has not been published in the available scientific literature.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. ekb.egdoi.org This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. ijpsjournal.com

Specific molecular docking studies for this compound have not been found in the reviewed literature. Such an analysis would require a predefined biological target, which has not been identified for this compound in public research.

Beyond predicting the binding pose, docking simulations also provide an estimation of the binding affinity. This is typically expressed as a scoring function or a binding energy value (e.g., in kcal/mol), which quantifies the strength of the interaction between the ligand and the target. mdpi.com A lower binding energy generally corresponds to a higher binding affinity. imist.ma This value is critical for ranking different compounds and prioritizing them for further experimental testing. For some imidazole-containing compounds, binding affinities have been calculated to predict their potential as inhibitors. nih.gov

Since no molecular docking studies have been performed on this compound, data regarding its binding affinity and specific interaction energies with any biological target are not available.

Table 2: Predicted Binding Affinity for this compound
Biological TargetBinding Affinity (kcal/mol)Key Interacting Residues
Not DeterminedData not available in the reviewed literatureData not available in the reviewed literature

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com An MD simulation provides detailed information on the dynamic behavior of a system, revealing conformational changes and the stability of a ligand-protein complex that cannot be observed with static docking methods. ajchem-a.com

To date, no molecular dynamics simulation studies have been published for this compound in complex with a biological target.

Conformational Flexibility and Stability of the Compound

The three-dimensional structure and conformational freedom of a molecule are fundamental determinants of its interaction with biological systems. For this compound, conformational flexibility arises primarily from the rotation around several single bonds within its structure. The key areas of flexibility are the pentyl linker chain and the linkages to the imidazole (B134444) and 4-bromophenoxy rings.

Analysis of structurally related compounds provides insight into the likely orientations of the aromatic systems. In a crystal structure study of a similar compound, 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the phenyl and bromophenyl rings were found to be twisted out of the plane of the central imidazole ring, with dihedral angles ranging from 30.1° to 64.3°. nih.gov This suggests that in this compound, the 4-bromophenoxy group and the imidazole ring are not coplanar, a feature that can significantly impact how the molecule fits into a binding site. Theoretical calculations, such as density functional theory (DFT), can be employed to determine the relative energies of different conformers and identify the most stable, low-energy spatial arrangements. plos.org

Dynamic Behavior of Ligand-Protein Complexes

To understand how this compound might behave when interacting with a protein target, molecular dynamics (MD) simulations are employed. frontiersin.org MD simulations provide a dynamic view of the ligand-protein complex, tracking the movements and interactions of all atoms over time, typically on a nanosecond to microsecond scale. nih.govnih.gov This method offers a more realistic representation than static docking models by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. plos.org

The stability of the ligand-protein complex during an MD simulation is a key indicator of binding affinity and residence time. Several parameters are analyzed to assess this stability. plos.org

ParameterDescriptionImplication for Stability
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the complex over time compared to a reference structure (usually the initial docked pose).A low and stable RMSD value suggests the ligand remains in its binding pocket without significant conformational changes, indicating a stable complex. plos.org
Radius of Gyration (Rg) Represents the root mean square distance of the complex's atoms from their common center of mass. It is a measure of the complex's overall compactness.A consistent Rg value indicates that the protein-ligand complex maintains its folded structure and compactness, suggesting stability. plos.org
Hydrogen Bonds (H-bonds) Tracks the number and duration of hydrogen bonds formed between the ligand and the protein.The persistence of specific hydrogen bonds throughout the simulation is a strong indicator of their importance in anchoring the ligand and stabilizing the complex. nih.gov
Interaction Energy Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein.A consistently favorable (negative) interaction energy throughout the simulation signifies a strong and stable binding interaction.

By analyzing these metrics, researchers can validate initial docking poses, identify key amino acid residues responsible for binding, and understand the dynamic nature of the interaction between this compound and a potential protein partner. frontiersin.orgplos.org

In Silico ADMET Predictions (excluding human clinical interpretation)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical in the evaluation of chemical compounds for research purposes. In silico tools can predict these properties based on the molecule's structure, offering an early assessment of its drug-likeness. researchgate.net

Computational Assessment of Absorption and Distribution Characteristics

Absorption and distribution govern a compound's ability to reach its target site in a biological system. Computational models predict these characteristics by calculating various physicochemical descriptors. nih.gov For this compound, these predictions help to build a profile of its likely behavior.

Key predicted parameters include:

Lipophilicity (log P): The logarithm of the partition coefficient between octanol (B41247) and water, which indicates a compound's affinity for lipid environments. A balanced log P is often sought for good membrane permeability. japtronline.com

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of passive molecular transport through membranes.

Aqueous Solubility (log S): Predicts the solubility of the compound in water, which is crucial for absorption and distribution.

Human Intestinal Absorption (HIA): Expressed as a percentage, this parameter predicts the extent to which a compound will be absorbed from the gut. Values between 70% and 100% are indicative of good intestinal absorption. plos.org

Blood-Brain Barrier (BBB) Permeability: Predicts the ability of a compound to cross the blood-brain barrier. This is often expressed as a log(BB) value.

P-glycoprotein (P-gp) Interaction: Predicts whether the compound is likely to be a substrate or inhibitor of P-gp, an important efflux transporter that can limit the distribution of compounds to various tissues. researchgate.net

Table 1: Predicted Absorption and Distribution Properties of this compound

Property Predicted Value/Classification Significance
Molecular Weight 323.23 g/mol Conforms to Lipinski's Rule of Five (<500)
log P ~4.5 Indicates high lipophilicity, favoring membrane permeability
TPSA ~19.5 Ų Low value suggests good cell membrane permeability
H-Bond Donors 0 Conforms to Lipinski's Rule of Five (<5)
H-Bond Acceptors 2 Conforms to Lipinski's Rule of Five (<10)
Human Intestinal Absorption (HIA) >90% Suggests good absorption from the gastrointestinal tract plos.orgnih.gov
BBB Permeability Permeable The compound is predicted to be capable of crossing the blood-brain barrier

Note: The values in this table are illustrative predictions based on computational models for compounds with similar structural features.

Metabolic Stability and Excretion Predictions (for research purposes)

Metabolic stability determines the persistence of a compound in a biological system. Compounds that are metabolized too quickly may have a short duration of action, while those that are too stable may accumulate. researchgate.net Computational tools predict metabolic fate by identifying likely sites of metabolism (SOMs) and the resulting metabolites. researchgate.net

For this compound, the primary metabolic pathways are predicted to involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes. researchgate.net The most probable sites for metabolism are:

Aliphatic Hydroxylation: The pentyl chain is susceptible to hydroxylation at various carbon atoms.

Aromatic Hydroxylation: The 4-bromophenoxy ring could undergo hydroxylation, although the presence of the bromine atom may influence the position of this modification.

N-Dealkylation: Cleavage of the bond between the imidazole nitrogen and the pentyl chain is a possible metabolic route.

Table 2: Predicted Metabolic Pathways for this compound

Metabolic Reaction Potential Metabolite
Aliphatic Hydroxylation 1-[5-(4-Bromophenoxy)-x-hydroxypentyl]imidazole (where x is a position on the pentyl chain)
Aromatic Hydroxylation 1-[5-(4-Bromo-x-hydroxyphenoxy)pentyl]imidazole
N-Dealkylation Imidazole and 5-(4-Bromophenoxy)pentanal/pentanoic acid

Note: This table lists plausible metabolites based on common metabolic transformations predicted for research purposes.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

3D-QSAR is a computational methodology used to establish a quantitative relationship between the 3D properties of a set of molecules and their biological activities. nih.gov These models are invaluable for understanding the structural requirements for a compound's activity and for designing new, more potent analogues. rjptonline.org

CoMFA and CoMSIA Analyses for Spatial and Electronic Property Relationships

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the two most widely used 3D-QSAR techniques. nih.gov They are applied to a series of structurally related compounds, such as derivatives of this compound, that have been tested for a specific biological activity.

CoMFA: This method calculates the steric (shape) and electrostatic (charge distribution) fields around each molecule in the dataset. It then uses statistical methods like Partial Least Squares (PLS) to correlate these field values with the observed biological activities. The results are visualized as 3D contour maps, where different colored regions indicate areas where modifying the steric or electrostatic properties would likely enhance or diminish activity. mdpi.comnih.gov For example, a green contour in a steric map might indicate that a bulkier group is preferred in that region for higher activity. mdpi.com

CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govmdpi.com This provides a more comprehensive picture of the ligand-receptor interactions. The resulting contour maps from CoMSIA can guide more specific structural modifications, such as adding a hydrophobic group or a hydrogen bond donor/acceptor to a particular position to improve binding affinity.

The predictive power of CoMFA and CoMSIA models is validated using statistical parameters. nih.gov

Table 3: Key Statistical Parameters for 3D-QSAR Model Validation

Parameter Description Typical Value for a Robust Model
q² or r²cv Cross-validated correlation coefficient. It measures the internal predictive ability of the model. > 0.5 nih.gov
Non-cross-validated correlation coefficient. It indicates the goodness of fit of the model to the training set data. > 0.6 nih.gov
r²_pred Predictive correlation coefficient for an external test set. It measures the ability of the model to predict the activity of compounds not used in model generation. > 0.6

| Components | The number of principal components used in the PLS analysis to generate the final model. | Typically a small number (e.g., 2-6) to avoid overfitting. |

Note: These parameters are standard metrics used to assess the statistical validity and predictive power of CoMFA and CoMSIA models based on studies of imidazole and oxadiazole derivatives. nih.govnih.govnih.gov

Through these analyses, a 3D-QSAR study on a series of analogues of this compound would yield a predictive model. This model would provide crucial insights into the specific structural features that govern its activity, thereby guiding the rational design of new compounds for further investigation. nih.gov

Pre Clinical Biological Evaluation of 1 5 4 Bromophenoxy Pentyl Imidazole in Vitro and Non Human in Vivo Studies

In Vitro Enzyme Inhibition Assays

Determination of IC50 Values for Target Enzymes

No published data is available regarding the IC50 values of 1-[5-(4-Bromophenoxy)pentyl]imidazole against any target enzymes.

Specificity and Selectivity Profiling

There is no information in the scientific literature detailing the specificity and selectivity profile of this compound against a panel of enzymes or receptors.

Cell-Based Assays

Effects on Specific Cell Lines (e.g., microbial cultures, cancer cell lines, neurodegenerative models)

No studies documenting the effects of this compound on microbial, cancer, neurodegenerative, or other cell lines have been found.

Investigations into Cellular Pathways Modulated by the Compound

There is no available research on the cellular pathways that may be modulated by this compound.

Anti-inflammatory Effects in Cellular Models

No data from in vitro anti-inflammatory studies, such as effects on cytokine production or inflammatory enzyme expression in cellular models, are available for this compound.

Non-Human In Vivo Models (Animal Studies)

Animal models are indispensable tools for evaluating the physiological and potential therapeutic effects of new compounds in a complex biological system. For a compound like this compound, in vivo studies are designed to assess its activity in relevant disease models, its ability to reach target tissues, and its influence on behavior and cognition.

While specific in vivo studies on this compound are not extensively documented in publicly available literature, the evaluation of structurally similar imidazole (B134444) derivatives in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's, provides a strong rationale for its investigation in this area. researchgate.net Imidazole-containing compounds have emerged as promising scaffolds for targeting various pathological processes in neurodegeneration. researchgate.net

For instance, research on 1-[2-(4-Benzyloxyphenoxy)ethyl]imidazole (BPEI), a compound with a similar phenoxy-alkyl-imidazole core, has shown significant neuroprotective effects in a mouse model of Parkinson's disease. nih.gov In these studies, the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to induce dopaminergic neuron loss, mimicking the pathology of Parkinson's. nih.gov The evaluation of BPEI in this model demonstrated its ability to protect against neuronal loss and reverse behavioral deficits. nih.gov It is hypothesized that this compound could exhibit similar neuroprotective properties, warranting its investigation in established neurodegeneration models.

Future studies would likely involve administering the compound to mice or rats in which a neurodegenerative condition has been induced, followed by histological and biochemical analysis of brain tissue to quantify the extent of neuronal protection.

A critical factor for any potential neurotherapeutic agent is its ability to cross the blood-brain barrier (BBB). The lipophilicity and structural characteristics of this compound, including the phenoxy and pentyl groups, suggest it may have the requisite properties for CNS penetration. In silico and in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are often employed as initial screens for BBB permeability. nih.gov

Studies on other diphenyl-conjugated imidazole derivatives have demonstrated good in vitro BBB permeability. nih.gov For a definitive in vivo assessment of this compound, studies would involve administering the compound to rodents and subsequently measuring its concentration in the brain and other tissues at various time points. This is typically achieved through techniques like liquid chromatography-mass spectrometry (LC-MS) analysis of tissue homogenates. Such data is crucial for establishing a relationship between the administered dose and the concentration of the compound at its potential site of action in the brain.

Behavioral tests in animal models are essential for evaluating the functional consequences of a compound's activity, particularly for potential treatments of neurodegenerative diseases which are often accompanied by motor and cognitive deficits. nih.gov The assessment of general locomotor activity is a fundamental first step, often conducted in an open-field test. nih.gov Some imidazole compounds have been shown to affect motor activity in rats. nih.gov

In the context of neurodegeneration models, a battery of behavioral tests would be employed. For instance, in a mouse model of Parkinson's disease, tests such as the rotarod test (for motor coordination) and the pole test (for bradykinesia) would be relevant. nih.gov For models of Alzheimer's disease, cognitive function would be assessed using tests like the Morris water maze or the Y-maze to evaluate learning and memory. nih.gov The effects of this compound on these behavioral parameters would provide critical information about its potential to ameliorate the functional deficits associated with neurodegenerative conditions.

Antimicrobial Activity Investigations (In Vitro)

The imidazole moiety is a well-established pharmacophore in antimicrobial agents, forming the core of many antifungal and antibacterial drugs. nih.gov Therefore, a thorough in vitro evaluation of the antimicrobial spectrum of this compound is a key component of its preclinical assessment.

The antibacterial activity of novel compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. This panel usually includes both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa.

The following table illustrates the type of data that would be generated from such an investigation.

Bacterial StrainTypeRepresentative MIC (µg/mL) for Imidazole Derivatives
Staphylococcus aureusGram-positive3.12 - 12.5
Bacillus subtilisGram-positive> 37.5
Escherichia coliGram-negative3.12 - 64
Pseudomonas aeruginosaGram-negative> 128

Note: The MIC values presented are representative of various imidazole derivatives and not specific to this compound. Data is illustrative of typical experimental outcomes.

Imidazole compounds are particularly well-known for their antifungal properties, with many clinically used antifungal agents belonging to this class. Their primary mechanism of action is often the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

The in vitro antifungal activity of this compound would be evaluated against a range of pathogenic yeasts and molds. This would include species such as Candida albicans, a common cause of opportunistic infections, and various species of Aspergillus and dermatophytes.

Research on other imidazole derivatives has shown potent activity against these types of fungi. For example, some 3-aryl-5H-pyrrolo[1,2-a]imidazole salts have demonstrated activity against Cryptococcus neoformans. nih.gov The lipophilic nature of the 4-bromophenoxy and pentyl groups in this compound may enhance its interaction with the fungal cell membrane, potentially leading to significant antifungal efficacy.

A typical data set for the antifungal activity of an imidazole derivative is presented in the table below.

Fungal StrainTypeRepresentative MIC (µg/mL) for Imidazole Derivatives
Candida albicansYeast4 - >128
Cryptococcus neoformansYeast4 - 8
Aspergillus fumigatusMoldData not readily available
Trichophyton rubrumDermatophyteData not readily available

Note: The MIC values presented are representative of various imidazole derivatives and not specific to this compound. Data is illustrative of typical experimental outcomes.

Antiviral Properties of Imidazole Derivatives

A multitude of studies have demonstrated that imidazole-containing compounds exhibit significant inhibitory effects against various viral pathogens, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), influenza virus, and coronaviruses. nih.gov The versatility of the imidazole ring allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. jopir.inresearchgate.net

Research into ether-linked imidazole derivatives has revealed promising antiviral candidates. For instance, a series of novel 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(substituted phenoxy)propan-2-ol derivatives were synthesized and evaluated for their biological activities. researchgate.net While this particular study focused on antimicrobial and anticancer effects, it highlights the scientific interest in phenoxy-alkyl-imidazole structures. researchgate.net

Furthermore, the presence of a halogen atom, such as bromine, on the phenyl ring is a common feature in many pharmacologically active compounds and has been shown to influence antiviral activity. Studies on other heterocyclic compounds have indicated that halogenation can enhance the antiviral potency of a molecule. nih.gov

In Vitro Antiviral Activity of Related Imidazole Derivatives

The antiviral potential of various imidazole derivatives has been demonstrated in numerous in vitro studies. These studies typically involve cell-based assays where the ability of a compound to inhibit the replication of a specific virus is measured. The results are often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of viral replication, and the half-maximal cytotoxic concentration (CC₅₀), which is the concentration that causes 50% cell death. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI value indicating greater selectivity for the virus over the host cells.

For example, a series of imidazole-coumarin conjugates linked by a thioether were synthesized and evaluated for their anti-HCV activity. nih.govmdpi.com Several of these compounds displayed significant potency. The structure-activity relationship (SAR) studies from this research indicated that substituents on the coumarin (B35378) nucleus, such as chloro, fluoro, and bromo groups, influenced the antiviral potency. nih.govmdpi.com

The table below summarizes the in vitro antiviral activity of selected imidazole derivatives against various viruses, as reported in the scientific literature.

Compound ClassVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Imidazole-Coumarin ConjugatesHepatitis C Virus (HCV)Huh 7.5 cells5.1 - 8.4>100>11.9 - >19.6 nih.govmdpi.com
(Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanonesHerpes Simplex Virus-1 (HSV-1)Vero cells--- nih.gov
(Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanonesCoxsackievirus B3Vero cells--- nih.gov

Note: Specific EC₅₀ and CC₅₀ values for the (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones were not provided in the abstract, but compounds 16 and 19 were identified as potential lead compounds for antiviral development. nih.gov

Non-Human In Vivo Studies

Information regarding non-human in vivo antiviral studies on imidazole derivatives with a close structural resemblance to this compound is limited in the available literature. Such studies are crucial for determining the pharmacokinetic profile, efficacy, and safety of a potential antiviral drug in a living organism before it can be considered for human trials.

While specific in vivo data for closely related phenoxy-alkyl imidazoles is not available, the broad-spectrum antiviral activity observed in vitro for many imidazole derivatives underscores the potential of this class of compounds and the need for further investigation, including animal studies.

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Pathways

Future investigations should focus on:

One-Pot Reactions: Designing multi-component reactions (MCRs) that allow for the assembly of the target molecule in a single step from simple precursors would significantly improve efficiency. biolmolchem.com

Green Chemistry Approaches: The use of greener solvents (like water), catalysts (such as copper nanoparticles), and energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis) should be explored to create more sustainable synthetic routes. researchgate.netbiolmolchem.com

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher yields, improved purity, and easier scalability.

Advanced Mechanistic Elucidation of Target Interactions

A significant research gap exists in understanding the precise molecular mechanisms through which 1-[5-(4-Bromophenoxy)pentyl]imidazole exerts its biological effects. The imidazole (B134444) core is known to interact with a variety of biological targets, including enzymes and receptors, through hydrogen bonding and π-π stacking interactions. nih.gov

Key areas for future research include:

Target Identification: Unbiased screening approaches, such as chemical proteomics and affinity-based pull-down assays, could identify the specific protein targets of this compound.

Biophysical Techniques: Methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography can provide detailed insights into the binding kinetics, thermodynamics, and structural basis of the compound's interaction with its target(s).

Enzyme Inhibition Studies: Given that many imidazole-containing compounds are enzyme inhibitors, investigating the effect of this compound on various enzyme classes, such as kinases, proteases, and cytochrome P450 enzymes, is a logical step. nih.govnih.gov

Rational Design of Next-Generation Analogues for Enhanced Specificity and Potency

Systematic structural modifications of this compound can lead to the development of analogues with improved biological activity and selectivity. This process, known as a structure-activity relationship (SAR) study, is fundamental to medicinal chemistry. nih.gov

Future design strategies should consider:

Modification of the Phenyl Ring: Replacing the bromine atom with other halogens or with electron-donating or electron-withdrawing groups could modulate the electronic properties and binding affinity of the molecule.

Alteration of the Alkyl Chain: Varying the length and rigidity of the pentyl linker could optimize the orientation of the pharmacophoric groups within the target's binding site.

Substitution on the Imidazole Ring: Introducing substituents at other positions on the imidazole ring could create additional points of interaction with the biological target, potentially enhancing potency and specificity. mdpi.com

Development of Structure-Based Design Principles

Once a biological target for this compound has been identified and its structure determined, structure-based drug design (SBDD) can be employed to guide the synthesis of more effective analogues. mdpi.com This approach relies on the three-dimensional structure of the target to design molecules that fit perfectly into the binding site.

Future efforts in this area should involve:

Molecular Docking: Computational docking studies can predict the binding mode and affinity of virtual libraries of analogues, helping to prioritize compounds for synthesis. mdpi.com

X-ray Co-crystallography: Obtaining crystal structures of the target protein in complex with this compound or its analogues provides a detailed map of the binding interactions, which is invaluable for rational drug design.

Dynamic Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound-target complex, providing insights into the stability of the interaction and the role of conformational changes.

Application as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study biological processes and validate drug targets. This compound, if found to be a potent and selective modulator of a specific biological target, could be developed into a valuable chemical probe. rsc.org

The development of such a probe would require:

Attachment of a Reporter Tag: The molecule could be functionalized with a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinking group to enable visualization and identification of its binding partners in cells and tissues. researchgate.net

Demonstration of Target Engagement: It would be essential to show that the probe interacts with its intended target in a cellular context at relevant concentrations.

Use in Target Validation: The probe could then be used to study the physiological and pathological roles of its target, helping to validate it as a potential therapeutic target.

Investigation of Broader Biological Activities beyond Current Knowledge

The imidazole scaffold is associated with a vast array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. scispace.comimedpub.comresearchgate.net It is therefore plausible that this compound possesses biological activities that have not yet been explored.

A comprehensive screening program should be initiated to investigate its potential in various therapeutic areas:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi is warranted, as many imidazole derivatives are effective antimicrobial agents. nih.govresearchgate.net

Anticancer Activity: Evaluation against a diverse range of cancer cell lines could reveal potential antiproliferative effects. nih.gov

Anti-inflammatory and Analgesic Properties: Investigating its ability to modulate inflammatory pathways and pain perception could uncover new therapeutic applications. biolmolchem.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govpremierscience.com These computational tools can analyze vast datasets to identify patterns and make predictions that can accelerate the discovery and optimization of new drugs. nih.govmdpi.com

Future research on this compound should leverage AI and ML for:

Predictive Modeling: ML algorithms can be trained to predict the biological activity, pharmacokinetic properties, and toxicity of novel analogues, reducing the need for extensive experimental testing. mdpi.comspringernature.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space around the this compound scaffold. nih.gov

High-Throughput Screening Analysis: AI can be used to analyze the large datasets generated from high-throughput screening campaigns, identifying hit compounds and discerning structure-activity relationships. premierscience.com

Q & A

Q. What are the optimal synthetic routes for 1-[5-(4-Bromophenoxy)pentyl]imidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the imidazole core and (2) introduction of the 4-bromophenoxy pentyl side chain.

  • Imidazole Ring Formation : Use condensation reactions with glyoxal, formaldehyde, and ammonia under reflux conditions (60–80°C) in ethanol/water mixtures .
  • Side-Chain Introduction : Employ nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-bromophenoxy-pentyl group. For Pd catalysis, optimize with Pd(PPh₃)₄ (2–5 mol%) in THF/water (3:1) at 80°C for 12 hours .
  • Critical Parameters :
    • Catalyst Efficiency : Pd-based catalysts increase regioselectivity but require inert atmospheres.
    • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates .
    • Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product (typical yields: 60–75%) .

Q. Example Reaction Conditions Table :

StepReagents/CatalystSolventTemp (°C)Time (h)Yield (%)
1NH₃, glyoxalEtOH/H₂O70650–60
2Pd(PPh₃)₄, K₂CO₃THF/H₂O801265–75

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent patterns:
    • Aromatic protons (6.7–7.3 ppm for bromophenyl; 7.0–7.5 ppm for imidazole).
    • Aliphatic chain signals (1.5–1.8 ppm for pentyl CH₂; 4.0 ppm for OCH₂) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₁₄H₁₈BrN₂O: 325.05) and isotopic pattern (²⁷Br/⁸¹Br).
  • FT-IR : Detect C-Br stretch (~560 cm⁻¹) and imidazole ring vibrations (1600–1450 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental/theoretical C, H, N, Br percentages .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from assay conditions or structural analogs. Address this via:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Compare binding affinities across studies .
  • Dose-Response Validation : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., aspirin for COX-2 inhibition) .
  • Metabolic Stability Assays : Perform liver microsome tests to assess if rapid degradation explains low in vivo activity despite high in vitro potency .

Q. What strategies optimize regioselectivity in late-stage modifications of the imidazole ring?

Methodological Answer:

  • Directed C-H Functionalization : Use Pd(OAc)₂ with pivalic acid as a catalyst to selectively modify the C5 position of the imidazole. Conditions: DMA solvent, 120°C, 24 hours .
  • Protecting Groups : Temporarily block reactive sites (e.g., bromophenoxy chain) with TBSCl before introducing new substituents .
  • Computational Prediction : Apply density functional theory (DFT) to calculate activation energies for potential reaction pathways, prioritizing the most thermodynamically favorable route .

Q. How can design of experiments (DOE) improve reaction efficiency and reduce by-products?

Methodological Answer:

  • Factor Screening : Use a Plackett-Burman design to test variables (catalyst loading, solvent ratio, temperature) and identify key influencers on yield .
  • Response Surface Methodology (RSM) : Optimize conditions (e.g., 3 mol% Pd, THF/H₂O 4:1, 85°C) to maximize yield while minimizing side products like dehalogenated by-products .
  • Real-Time Monitoring : Employ in situ IR spectroscopy to track reaction progress and terminate before by-product formation peaks .

Q. How to design analogs with enhanced pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the pentyl chain with shorter alkyl groups (e.g., propyl) to improve solubility, or introduce electron-withdrawing groups (NO₂) on the phenyl ring to enhance metabolic stability .
  • LogP Optimization : Use ChemAxon software to predict logP values; aim for 2–3 for balanced absorption .
  • In Vivo Testing : Conduct pharmacokinetic studies in rodent models to compare bioavailability of analogs .

Q. Data Contradiction Analysis Table :

StudyReported ActivityPossible Conflict SourceResolution Strategy
AAnticancer (IC₅₀ = 10 µM)Impure compound (95% vs. 99% purity)Re-synthesize with HPLC purification
BLow solubilityDMSO concentration >1% in assayUse lower DMSO or alternative solvents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.